molecular formula C5H6N2O B107348 2-Pyrimidinemethanol CAS No. 42839-09-8

2-Pyrimidinemethanol

Cat. No. B107348
CAS RN: 42839-09-8
M. Wt: 110.11 g/mol
InChI Key: HZGCZRCZOMANHK-UHFFFAOYSA-N
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Description

2-Pyrimidinemethanol is a chemical compound related to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly describe 2-Pyrimidinemethanol, they do provide insights into the synthesis and properties of related pyrimidine derivatives. Pyrimidines are important in various biological processes as they are components of nucleic acids, and their derivatives have been studied for their potential biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. In the first paper, a one-pot synthesis method is described for pyrano[2,3-d]pyrimidine derivatives using yttrium oxide (Y2O3) as a catalyst in aqueous methanol media . This method emphasizes the efficiency of Y2O3 as a catalyst, which simplifies the reaction, reduces the time required, and increases the yield while being environmentally friendly and cost-effective. The second paper discusses the synthesis of pyrimidinyl- and pteridinyl-amino acids, where aminolysis of a methylthio-nitrosopyrimidine with amino acids in water is used to produce the corresponding amino acid derivatives . These methods highlight the versatility of pyrimidine chemistry and the potential for creating a wide range of biologically active compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to create different compounds with unique properties. The papers do not provide detailed molecular structure analysis of 2-Pyrimidinemethanol, but they do indicate that modifications at the 2-position of the pyrimidine ring are possible and can lead to the formation of compounds with potential biological activity .

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse. In the synthesis of pyrano[2,3-d]pyrimidine derivatives, a three-component condensation reaction is employed, which involves aromatic aldehydes, malononitrile, and barbituric acid . The second paper describes aminolysis and subsequent condensation reactions to produce amino acid derivatives of pyrimidines and pteridines . These reactions demonstrate the reactivity of the pyrimidine ring and its ability to form various functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on the substituents attached to the pyrimidine ring. The papers provided do not detail the specific properties of 2-Pyrimidinemethanol, but they do suggest that pyrimidine derivatives can be synthesized to possess desirable properties for potential applications in biological systems . The use of aqueous methanol as a solvent and the ability to perform reactions in water also indicate the solubility of these compounds in polar solvents, which is an important consideration for their biological activity and potential pharmaceutical applications.

Scientific Research Applications

Fluorescence Sensing and Biological Applications

2-Pyrimidinemethanol derivatives exhibit potential in fluorescence sensing. For instance, pyrimidine-based derivatives have been used to create sensitive and selective fluorescence sensors for copper ions (Cu2+). These sensors demonstrate low detection limits and quick response times, making them effective for fluorescence imaging in biological applications, such as in living black mice (Wang et al., 2017).

Catalysis and Synthesis

The pyrimidine moiety, including 2-Pyrimidinemethanol, is extensively used in catalysis and synthetic chemistry. For example, it has been successfully utilized as a removable directing group in the synthesis of 2-acyl and 2,7-diacyl indoles, which are significant in pharmaceutical research (Kumar & Sekar, 2015). Additionally, pyrimidine compounds play a role in the development of metal-organic polymers, indicating their importance in material science (Schwade et al., 2015).

Nanotechnology

In nanotechnology, pyrimidine-based compounds are used to create functional fluorescent organic nanoparticle probes. These probes have been effective in detecting specific bacteria, such as Pseudomonas aeruginosa, showcasing their potential in microbial detection and diagnostic applications (Kaur et al., 2015).

Pharmaceutical Research

Pyrimidine derivatives, including those derived from 2-Pyrimidinemethanol, are vital in pharmaceutical research due to their wide spectrum of biological activities. They have been studied for their potential as antioxidant, anticancer, antibacterial, and anti-inflammatory agents. This highlights the pyrimidine nucleus's role in drug design and therapeutic applications (Rani et al., 2012).

Chemical Synthesis and Drug Development

2-Pyrimidinemethanol is crucial in the synthesis of various compounds. For instance, it's a key intermediate in the synthesis of rosuvastatin, a widely used cholesterol-lowering drug. This demonstrates its importance in the development of pharmaceuticals (Guan et al., 2014).

Safety And Hazards

The safety information for 2-Pyrimidinemethanol includes pictograms GHS02, GHS05, GHS07 with a signal word of warning. Hazard statements include H226, H302, H315, H318, H319, H335 .

properties

IUPAC Name

pyrimidin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c8-4-5-6-2-1-3-7-5/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGCZRCZOMANHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376673
Record name 2-PYRIMIDINEMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrimidinemethanol

CAS RN

42839-09-8
Record name 2-Pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42839-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-PYRIMIDINEMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pyrimidin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
H GERSHON, K DITTMER… - The Journal of Organic …, 1961 - ACS Publications
… 4,6-Dihydroxy-2-pyrimidinemethanol. To 60 ml. of absolute … 4,6-Dihydroxy-5-ethoxy-2-pyrimidinemethanol (V). To a … (0.03 mole) of 5-chloro4,6-dihydroxy-2-pyrimidinemethanol and the …
Number of citations: 17 pubs.acs.org
CH Tilford, MGV Campen… - Journal of the American …, 1949 - ACS Publications
… a-Phenyl-4-methyl-6-methoxy-2-pyrimidinemethanol. —To a stirred solution of 50 g.(0.23 mole) of a-phenyl-4methyl-6-hydroxy^-pyrimidinemethanol8 in 300 ml. …
Number of citations: 2 pubs.acs.org
T SAKAMOTO, H YOSHIZAWA, S KANEDA… - Chemical and …, 1984 - jstage.jst.go.jp
… The authentic 6b was obtained by the acetylation of 4-methoxy6-methyl—2-pyrimidinemethanol prepared by the homolytic hydroxymethylation of 4methoxy-6-methylpyrimidine in the …
Number of citations: 4 www.jstage.jst.go.jp
JR Vaughan, J Krapcho, JP English - Journal of the American …, 1949 - ACS Publications
… a-Phenyl-4-methyl-6-methoxy-2-pyrimidinemethanol. —To a stirred solution of 50 g.(0.23 mole) of a-phenyl-4methyl-6-hydroxy^-pyrimidinemethanol8 in 300 ml. …
Number of citations: 39 pubs.acs.org
H Gershon, R Braun, A Scala… - Journal of Medicinal …, 1964 - ACS Publications
261 3.72 methyl derivatives (lili and Illj) by treatment with N-broniosuccinimide (NBS) in the presence of benzoyl peroxide (Bz202). It had been establishedpreviously, 7 that bromination …
Number of citations: 16 pubs.acs.org
T Sakamoto, H Yoshizawa… - Chemical and …, 1984 - jstage.jst.go.jp
… product was recrystallized from ether-hexane to give colorless needles, mp 55–56 C, which were identical with an authentic specimen" of 4-methoxy-6-methyl-2pyrimidinemethanol. …
Number of citations: 12 www.jstage.jst.go.jp
P Zeng, Y Zheng, S Chen, H Liu, R Li… - New Journal of …, 2020 - pubs.rsc.org
… chromatography to obtain a light-yellow liquid (2-pyrimidinemethanol). Yield: 1.593 g, 84%. … at 60 C for 30 min, before a mixture of 2-pyrimidinemethanol (0.50 g, 4.54 mmol) and 1,4-…
Number of citations: 4 pubs.rsc.org
MS Telang - Journal of the American Chemical Society, 1949 - ACS Publications
… a-Phenyl-4-methyl-6-methoxy-2-pyrimidinemethanol. —To a stirred solution of 50 g.(0.23 mole) of a-phenyl-4methyl-6-hydroxy^-pyrimidinemethanol8 in 300 ml. …
Number of citations: 2 pubs.acs.org
E Pazur, N Tasker, P Wipf - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
The Cs2CO3/oxone®-mediated C3-alkylation of indoles proceeds in moderate to high yields with a variety of C4–C7 functionalized indoles and is applicable to 2-, 3- and 4-…
Number of citations: 3 pubs.rsc.org
RT Major, F Dürsch - The Journal of Organic Chemistry, 1961 - ACS Publications
N-ß-carbomethoxypropyl-amine (IV) was prepared in the same way in ex-cellent yields by addition of II to methyl acrylate. The bisesters, III and IV, could be cyclized easily in a …
Number of citations: 28 pubs.acs.org

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